REACTION_CXSMILES
|
N[C:2]1[C:7](Cl)=[CH:6][N:5]=[C:4]2[O:9][CH2:10][O:11][C:3]=12.[CH2:12]1[O:20]C2C(=NC=CC=2)[O:13]1.C(=O)=O>>[CH2:10]1[O:11][C:3]2[C:4](=[N:5][CH:6]=[CH:7][C:2]=2[C:12]([OH:20])=[O:13])[O:9]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C2C(=NC=C1Cl)OCO2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC2=NC=CC=C2O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC2=NC=CC(=C2O1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |